3,4-dibromo-5-phenyl-2(5H)-furanone
Overview
Description
3,4-Dibromo-5-phenyl-2(5H)-furanone is a five-membered heterocyclic compound that is part of the broader class of 3(2H)-furanones. These compounds are of significant synthetic and biological importance and serve as precursors for various chemical syntheses and potential applications in bio-analytical fields .
Synthesis Analysis
The synthesis of 3,4-dibromo-5-phenyl-2(5H)-furanone and its derivatives typically involves palladium-catalyzed cross-coupling reactions. For instance, a precursor to cytotoxic furanone derivatives was prepared from 3,4-dibromo-2(5H)-furanone using Pd-catalyzed cross-coupling and Rh(I)-catalyzed hydrogenation . Additionally, regioselective cross-coupling with alkylboronic acids in the presence of PdCl2 and AsPh3 has been used to synthesize 4-alkyl-3-bromo-2(5H)-furanones from 3,4-dibromo-2(5H)-furanone . These methods demonstrate the versatility of 3,4-dibromo-5-phenyl-2(5H)-furanone in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of furanone derivatives has been extensively studied using various techniques, including NMR and X-ray crystallography. For example, the structure and stereochemistry of (Z)-4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones, derived from 3,4-dibromo-2(5H)-furanone, were unambiguously established by NMR . Additionally, single-crystal X-ray analysis has been employed to determine the molecular structure of related furanone compounds, confirming the planarity of the furan ring and the relative positions of substituents .
Chemical Reactions Analysis
3,4-Dibromo-5-phenyl-2(5H)-furanone is a versatile intermediate in various chemical reactions. It has been used to synthesize unsymmetrically disubstituted furanones, which include compounds with biological activity such as seiridin . Furthermore, the halogen atoms on the furanone ring can participate in further chemical transformations, such as the selective synthesis of arylated furanones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dibromo-5-phenyl-2(5H)-furanone derivatives are influenced by their molecular structure. For instance, the photophysical properties of fluorophores based on the 3-furanone skeleton have been investigated, revealing efficient solvatochromic properties and larger excited state dipole moments compared to the ground state . The crystal structure analysis provides insights into the solid-state properties, such as the orthorhombic system and space group of related compounds . Additionally, the reactivity of the furanone ring towards nucleophilic addition and halogenation reactions is a key aspect of its chemical behavior .
Scientific Research Applications
Synthesis and Chemical Reactions
3,4-Dibromo-5-phenyl-2(5H)-furanone serves as a versatile precursor in the synthesis of various chemically significant compounds. It undergoes regioselective cross-coupling reactions with alkylboronic acids in the presence of palladium catalysts to produce 4-alkyl-3-bromo-2(5H)-furanones. These compounds are further utilized to synthesize unsymmetrically substituted 3,4-dialkyl-2(5H)-furanones, including naturally occurring compounds like seiridin (Bellina, Anselmi, & Rossi, 2001). Additionally, 3,4-dibromo-5-phenyl-2(5H)-furanone is used in selective synthesis processes to create (Z)-4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones, showcasing its role in generating compounds with potential biological activities (Bellina, Anselmi, Viel, Mannina, & Rossi, 2001).
Antitumor Activities
Novel 2(5H)-furanone derivatives containing dithiocarbamate, prepared from 3,4-dibromo-5-phenyl-2(5H)-furanone, have shown promising in vitro antitumor activities. This highlights the potential of such derivatives in cancer research and therapy (Li Tian-ca, 2014).
Cytotoxic Activities
The synthesis of 4-(1-alkynyl)-substituted 2(5H)-furanones, achieved through new versions of the Pd/Cu-catalyzed Sonogashira reaction, has yielded compounds that exhibit significant cytotoxic activities against human leukemia cell lines. This underscores the potential application of 3,4-dibromo-5-phenyl-2(5H)-furanone derivatives in developing new anticancer agents (Bellina, Falchi, & Rossi, 2003).
Synthetic Applications
3,4-Dibromo-5-phenyl-2(5H)-furanone has been utilized in the formal total synthesis of nostoclides I and II, highlighting its importance in the synthesis of complex molecules with potential biological activity (Bellina & Rossi, 2002).
Fluorescent Dyes
3(2H)-Furanones, derivatives of 3,4-dibromo-5-phenyl-2(5H)-furanone, have been developed as novel fluorescent organic dyes. These compounds demonstrate efficient solvatochromic properties and have potential applications in bio-analytical chemistry for sensing and imaging purposes (Varghese, Al-Busafi, Suliman, & Al-Kindy, 2015).
Safety And Hazards
properties
IUPAC Name |
3,4-dibromo-2-phenyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXXYDCGRMDFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)O2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377217 | |
Record name | 3,4-dibromo-5-phenyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dibromo-5-phenyl-2(5H)-furanone | |
CAS RN |
72857-86-4 | |
Record name | 3,4-Dibromo-5-phenylfuran-2(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72857-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-dibromo-5-phenyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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